2-(6-Bromo-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13454488
Molecular Formula: C16H23BrN2O2S
Molecular Weight: 387.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H23BrN2O2S |
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Molecular Weight | 387.3 g/mol |
IUPAC Name | tert-butyl 2-[(6-bromopyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H23BrN2O2S/c1-16(2,3)21-15(20)19-10-5-4-7-12(19)11-22-14-9-6-8-13(17)18-14/h6,8-9,12H,4-5,7,10-11H2,1-3H3 |
Standard InChI Key | SISNUJNWHZSMAF-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCCCC1CSC2=NC(=CC=C2)Br |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1CSC2=NC(=CC=C2)Br |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound consists of a piperidine ring substituted at the 2-position with a sulfanylmethyl group bearing a 6-bromo-pyridin-2-yl moiety. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability during synthetic manipulations . Key structural features include:
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Piperidine ring: A six-membered saturated heterocycle contributing to conformational flexibility.
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Sulfanylmethyl bridge: A thioether linkage (-S-CH₂-) connecting the piperidine and pyridine rings.
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6-Bromo-pyridin-2-yl group: A brominated aromatic system enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
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tert-Butyl ester: A sterically hindered protecting group that can be cleaved under acidic conditions.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₂₃BrN₂O₂S | |
Molecular Weight | 387.3 g/mol | |
Density | ~1.35 g/cm³ (predicted) | |
Boiling Point | ~416°C (predicted) | |
LogP | 3.56 (indicative of lipophilicity) |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves multi-step protocols to assemble the piperidine-thioether framework. A representative route includes:
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Piperidine Protection:
Piperidine is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield tert-butyl piperidine-1-carboxylate . -
Sulfanylmethyl Introduction:
The protected piperidine undergoes alkylation with 2-chloromethyl-6-bromopyridine in the presence of a base (e.g., K₂CO₃) to form the thioether linkage . -
Purification:
The crude product is purified via column chromatography (e.g., silica gel, hexane/ethyl acetate) to achieve >95% purity .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield |
---|---|---|
Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C to RT | 85–90% |
Thioether Formation | 2-Chloromethyl-6-bromopyridine, K₂CO₃, DMF, 80°C | 70–75% |
Chemical Reactivity and Functionalization
Bromine-Specific Reactions
The 6-bromo substituent on the pyridine ring enables versatile functionalization:
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Cross-Coupling: Suzuki-Miyaura reactions with boronic acids yield biaryl derivatives, expanding structural diversity for drug discovery .
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Nucleophilic Substitution: Replacement of bromine with amines or thiols facilitates the introduction of pharmacophores.
Sulfur Oxidation
The thioether bridge can be oxidized to sulfone derivatives using mCPBA (meta-chloroperbenzoic acid), altering electronic properties and binding affinity.
Boc Deprotection
Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyl ester, exposing the piperidine amine for further derivatization .
Applications in Medicinal Chemistry
Kinase Inhibitor Development
Structural analogs of this compound have shown promise as inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases. For example, tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate derivatives exhibit nanomolar IC₅₀ values against CDK4/6, making them candidates for cancer therapy .
Antibacterial Agents
Thioether-containing piperidine derivatives demonstrate activity against Gram-positive bacteria by targeting cell wall synthesis enzymes. The bromine atom enhances membrane permeability, improving efficacy.
Table 3: Biological Activity of Analogous Compounds
Compound | Target | IC₅₀/EC₅₀ |
---|---|---|
tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | CDK4 | 38 nM |
3-(6-Bromo-pyridin-2-ylsulfanyl)piperidine | S. aureus MurA | 12 µM |
Comparative Analysis with Structural Analogs
Table 4: Related Piperidine Derivatives
Compound Name | Molecular Formula | Key Feature |
---|---|---|
4-(6-Bromo-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylate | C₁₅H₂₁BrN₂O₂S | 4-Position substitution |
tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate | C₁₆H₂₃BrN₂O₃ | Oxygen linker vs. sulfur |
3-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylate | C₁₄H₂₀N₃O₂S | Pyrimidine substitution |
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